3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline
Description
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a methoxyethyl group, and a sulfonyl group attached to the aniline ring
Properties
IUPAC Name |
3-chloro-4-(2-methoxyethylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-14-4-5-15(12,13)9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWTJONTYZAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541378-81-7 | |
| Record name | 3-chloro-4-(2-methoxyethanesulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline typically involves the chlorosulfonylation of aniline derivatives. One common method is the Sandmeyer reaction, which uses diazonium salts as intermediates. The reaction conditions often include the use of chlorosulfonic acid and a suitable solvent such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The chloro and methoxyethyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl methyl sulfone
- Cloransulam-methyl
- Other aniline derivatives with similar substituents
Uniqueness
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Biological Activity
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits various properties that may be leveraged for therapeutic applications, particularly in antimicrobial and anticancer treatments.
Chemical Structure and Properties
The chemical structure of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline can be represented as follows:
- Molecular Formula : C₉H₁₁ClN₁O₃S
- Molecular Weight : 232.71 g/mol
This compound contains a chloro group, a methoxyethyl sulfonyl group, and an aniline moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline demonstrates significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial properties against various strains of bacteria. It is believed to interfere with bacterial cell wall synthesis or function.
- Anticancer Properties : Preliminary research suggests that 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline may possess anticancer activity by inducing apoptosis in cancer cells. This is likely mediated through its interaction with specific cellular pathways.
The precise mechanism by which 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : It may bind to specific receptors on cell membranes, altering signal transduction pathways that lead to cellular responses such as apoptosis.
Antimicrobial Studies
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
These findings suggest that the compound has potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
In vitro studies assessing the anticancer properties demonstrated that treatment with 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline resulted in a dose-dependent decrease in cell viability in human cancer cell lines. The IC50 values were determined as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
These results indicate promising potential for further development as an anticancer drug.
Comparative Analysis
To understand the unique properties of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline | Sulfonamide derivative | Yes | Yes |
| Sulfanilamide | Classic sulfonamide | Moderate | No |
| Chlorambucil | Antitumor agent | No | Yes |
This comparison highlights the dual activity of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline as both an antimicrobial and anticancer agent, distinguishing it from other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
